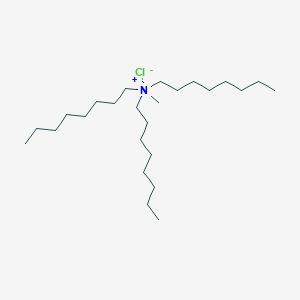![molecular formula C13H19N5O B057347 N-[2-(diethylamino)ethyl]-2H-benzotriazole-5-carboxamide CAS No. 116822-18-5](/img/structure/B57347.png)
N-[2-(diethylamino)ethyl]-2H-benzotriazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(diethylamino)ethyl]-2H-benzotriazole-5-carboxamide, also known as DEET, is a widely used insect repellent. It was first developed by the United States Army in 1946 and has since become the most commonly used insect repellent worldwide. DEET is known for its effectiveness in repelling a variety of insects, including mosquitoes, ticks, and fleas. In
Mecanismo De Acción
The exact mechanism of action of N-[2-(diethylamino)ethyl]-2H-benzotriazole-5-carboxamide is not fully understood. It is believed that N-[2-(diethylamino)ethyl]-2H-benzotriazole-5-carboxamide works by interfering with the insect's sense of smell, making it difficult for the insect to locate its host. N-[2-(diethylamino)ethyl]-2H-benzotriazole-5-carboxamide may also interfere with the insect's ability to detect carbon dioxide, which is a key signal for locating a host. Additionally, N-[2-(diethylamino)ethyl]-2H-benzotriazole-5-carboxamide may act as a repellent by creating an unpleasant taste or sensation on the insect's mouthparts.
Efectos Bioquímicos Y Fisiológicos
N-[2-(diethylamino)ethyl]-2H-benzotriazole-5-carboxamide has been found to have a low toxicity in humans and animals. It is rapidly absorbed through the skin and excreted in the urine. N-[2-(diethylamino)ethyl]-2H-benzotriazole-5-carboxamide has been shown to have a low potential for causing skin irritation or sensitization. However, in rare cases, N-[2-(diethylamino)ethyl]-2H-benzotriazole-5-carboxamide has been associated with neurological effects, such as seizures and encephalopathy. These effects are thought to be related to prolonged or excessive exposure to N-[2-(diethylamino)ethyl]-2H-benzotriazole-5-carboxamide.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[2-(diethylamino)ethyl]-2H-benzotriazole-5-carboxamide is a widely used insect repellent and has been extensively studied for its effectiveness in repelling insects. It is readily available and easy to use in lab experiments. However, N-[2-(diethylamino)ethyl]-2H-benzotriazole-5-carboxamide has some limitations for lab experiments. For example, it may interfere with the behavior of insects, making it difficult to study their natural behavior. Additionally, N-[2-(diethylamino)ethyl]-2H-benzotriazole-5-carboxamide may have unintended effects on other organisms in the lab environment, such as plants or other insects.
Direcciones Futuras
There are many potential future directions for research on N-[2-(diethylamino)ethyl]-2H-benzotriazole-5-carboxamide. One area of interest is the development of new and more effective insect repellents. Researchers may also investigate the mechanism of action of N-[2-(diethylamino)ethyl]-2H-benzotriazole-5-carboxamide in more detail, to better understand how it works and how it could be improved. Additionally, researchers may study the potential long-term effects of N-[2-(diethylamino)ethyl]-2H-benzotriazole-5-carboxamide exposure, particularly in humans. Finally, researchers may investigate the potential environmental impacts of N-[2-(diethylamino)ethyl]-2H-benzotriazole-5-carboxamide, such as its effects on non-target organisms or its persistence in the environment.
In conclusion, N-[2-(diethylamino)ethyl]-2H-benzotriazole-5-carboxamide is a widely used insect repellent that has been extensively studied for its effectiveness in repelling insects. It is synthesized using a well-established method and has been used in many scientific studies to investigate the behavior and physiology of insects. N-[2-(diethylamino)ethyl]-2H-benzotriazole-5-carboxamide works by interfering with the insect's sense of smell and may have other repellent effects as well. While N-[2-(diethylamino)ethyl]-2H-benzotriazole-5-carboxamide has some limitations for lab experiments, it has many potential future directions for research, including the development of new and more effective insect repellents, the investigation of its mechanism of action, and the study of its potential long-term effects and environmental impacts.
Métodos De Síntesis
N-[2-(diethylamino)ethyl]-2H-benzotriazole-5-carboxamide is synthesized by reacting 2-hydroxybenzotriazole with diethylamine and chloroacetyl chloride. The resulting product is then purified to obtain N-[2-(diethylamino)ethyl]-2H-benzotriazole-5-carboxamide. This synthesis method has been widely used and has been optimized for high yield and purity.
Aplicaciones Científicas De Investigación
N-[2-(diethylamino)ethyl]-2H-benzotriazole-5-carboxamide has been extensively studied for its effectiveness in repelling insects. It has been found to be highly effective against a variety of insects, including mosquitoes, ticks, and fleas. N-[2-(diethylamino)ethyl]-2H-benzotriazole-5-carboxamide has been used in many scientific studies to investigate the behavior and physiology of insects. It has also been used to study the effectiveness of other insect repellents.
Propiedades
Número CAS |
116822-18-5 |
|---|---|
Nombre del producto |
N-[2-(diethylamino)ethyl]-2H-benzotriazole-5-carboxamide |
Fórmula molecular |
C13H19N5O |
Peso molecular |
261.32 g/mol |
Nombre IUPAC |
N-[2-(diethylamino)ethyl]-2H-benzotriazole-5-carboxamide |
InChI |
InChI=1S/C13H19N5O/c1-3-18(4-2)8-7-14-13(19)10-5-6-11-12(9-10)16-17-15-11/h5-6,9H,3-4,7-8H2,1-2H3,(H,14,19)(H,15,16,17) |
Clave InChI |
GVUJDYRSFZYPPQ-UHFFFAOYSA-N |
SMILES |
CCN(CC)CCNC(=O)C1=CC2=NNN=C2C=C1 |
SMILES canónico |
CCN(CC)CCNC(=O)C1=CC2=NNN=C2C=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















